

Spectroscopic Profile of Tetrahydrothiopyran-4-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: **Tetrahydrothiopyran-4-carbonitrile**

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This technical guide provides a comprehensive overview of the spectroscopic data for **Tetrahydrothiopyran-4-carbonitrile** (CAS No: 195503-40-3, Molecular Formula: C6H9NS, Molecular Weight: 127.21 g/mol). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, serving as a valuable resource for the characterization of this and similar heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Tetrahydrothiopyran-4-carbonitrile**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **Tetrahydrothiopyran-4-carbonitrile** (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.10 - 3.25	m	1H	H4
~ 2.80 - 2.95	m	4H	H2, H6
~ 2.10 - 2.25	m	4H	H3, H5

Table 2: Predicted ^{13}C NMR Data for **Tetrahydrothiopyran-4-carbonitrile** (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 120	$\text{C}\equiv\text{N}$
~ 35 - 40	C4
~ 30 - 35	C2, C6
~ 25 - 30	C3, C5

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Tetrahydrothiopyran-4-carbonitrile**

Wavenumber (cm^{-1})	Intensity	Assignment
~ 2950 - 2850	Medium - Strong	C-H (aliphatic) stretching
~ 2245	Strong, Sharp	$\text{C}\equiv\text{N}$ stretching[1][2]
~ 1450	Medium	CH_2 scissoring
~ 1250	Medium	C-S stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Tetrahydrothiopyran-4-carbonitrile** (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
127	Moderate	[M] ⁺ (Molecular Ion)
100	High	[M - HCN] ⁺
83	Moderate	[M - CS] ⁺
55	High	[C ₄ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Tetrahydrothiopyran-4-carbonitrile** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[\[3\]](#)
- ¹H NMR Acquisition: The spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added.
- ¹³C NMR Acquisition: The proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.[\[3\]](#)

Infrared (IR) Spectroscopy

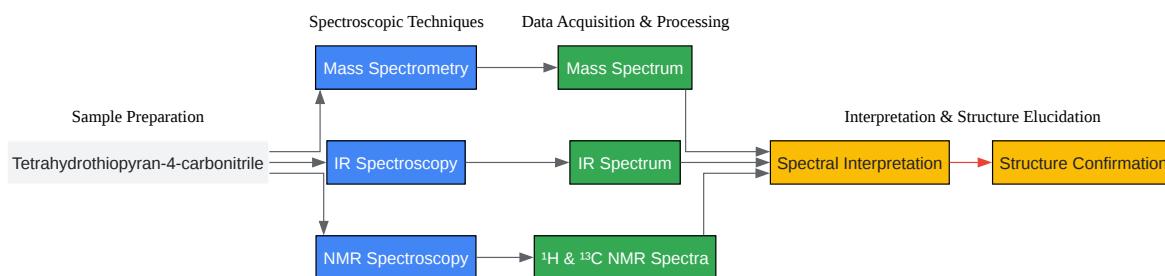
- Sample Preparation: A small amount of solid **Tetrahydrothiopyran-4-carbonitrile** is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.[4]
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet or the empty KBr plate is recorded and automatically subtracted from the sample spectrum. 32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Presentation: The spectrum is presented as a plot of percentage transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: Electron Ionization (EI) is employed, where the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
- Data Interpretation: The molecular ion peak ($[\text{M}]^+$) confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.[7][8]

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structure of **Tetrahydrothiopyran-4-carbonitrile**.



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Caption: Workflow of Spectroscopic Analysis.

Caption: Structure of **Tetrahydrothiopyran-4-carbonitrile**.

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References

- 1. 5 Tips Nitrile IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 2. [spectroscopyonline.com](#) [spectroscopyonline.com]
- 3. [rsc.org](#) [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. whitman.edu [whitman.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
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